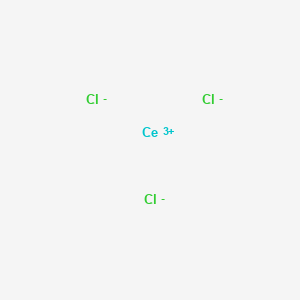
Cerium(III) chloride
Cat. No. B1198290
Key on ui cas rn:
11098-86-5
M. Wt: 246.47 g/mol
InChI Key: VYLVYHXQOHJDJL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US07737233B2
Procedure details


The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.

Name
iron(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two



Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
tin bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



[Compound]
Name
ytterbium(H) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
antimony trichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten



Identifiers


|
REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[Sn](Br)(Br)(Br)Br.[Sn](I)(I)(I)I.[Cl-].[Ce+3].[Cl-].[Cl-].[Sb](Cl)(Cl)Cl.[Cl-].[Cl-].[Ga+2].[Cl-].[Cl-].[Cl-].[Al+3].[CH2:31]=[CH:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>[Fe](Cl)Cl.[Fe](Br)Br.[Fe](Cl)(Cl)Cl>[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH:37]=[CH:38][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[CH2:31]=[CH2:32] |f:3.4.5.6,8.9.10,11.12.13.14,^1:25|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
Step Two
|
Name
|
iron(II) chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe](Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe](Br)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Step Five
|
Name
|
tin chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Step Six
|
Name
|
tin bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Br)(Br)(Br)Br
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](I)(I)(I)I
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
|
Step Nine
[Compound]
|
Name
|
ytterbium(H) chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
antimony trichloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Ga+2]
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The increase in the activity of metathesis catalysts by means of salts
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCCC=CCCCCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
